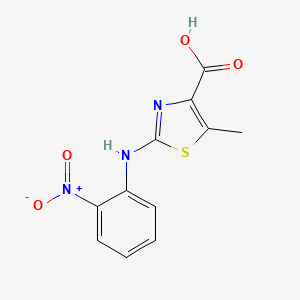
5-(2-氟苯基)异恶唑-3-甲酸甲酯
描述
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate” are not detailed in the retrieved sources. Isoxazole compounds can undergo various reactions, but the specifics would depend on the exact structure and conditions .Physical And Chemical Properties Analysis
“Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate” is a solid compound . Its molecular weight is 221.19 . More specific physical and chemical properties are not provided in the retrieved sources.科学研究应用
氟代嘧啶在癌症治疗中的应用
氟代嘧啶,特别是 5-氟尿嘧啶 (5-FU),因其在治疗各种癌症中的应用而被广泛研究。将氟融入嘧啶环中会产生可以抑制胸苷酸合成酶、破坏核酸合成并在癌细胞中诱导细胞毒性作用的化合物。该机制强调了氟代嘧啶在肿瘤学中的治疗作用,并提供了对结构相关化合物(如 5-(2-氟苯基)异恶唑-3-甲酸甲酯)如何在药物化学和癌症研究中得到利用的见解 (Gmeiner, 2020)。
异恶唑啉衍生物作为抗癌剂
含异恶唑啉的化合物已显示出作为抗癌剂的潜力。它们的结构特征允许与各种生物靶标相互作用,影响细胞生长、增殖和凋亡。天然来源的异恶唑啉衍生物及其合成类似物的综述强调了这些化合物在开发新型抗癌疗法方面的多功能性和潜力。这一研究领域突出了探索相关化合物的抗癌特性的重要性,包括那些具有异恶唑环的化合物,这可能有助于发现新的治疗剂 (Kaur 等,2014)。
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate is currently unknown. Similar compounds have been shown to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound affects multiple pathways, leading to downstream effects on various cellular processes.
Result of Action
Based on the biological activities of similar compounds , it can be hypothesized that this compound may have potential therapeutic effects in various disease contexts.
属性
IUPAC Name |
methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJELOQIDIAROPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601237571 | |
| Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate | |
CAS RN |
668970-74-9 | |
| Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=668970-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415301.png)
![2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide](/img/structure/B1415302.png)



![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1415310.png)
![N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415312.png)






